2-{4-[4-(acetylamino)phenyl]-1H-imidazol-1-yl}acetamide
Description
2-{4-[4-(acetylamino)phenyl]-1H-imidazol-1-yl}acetamide is a complex organic compound that features an imidazole ring substituted with an acetylamino group and a phenyl group
Properties
IUPAC Name |
2-[4-(4-acetamidophenyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-9(18)16-11-4-2-10(3-5-11)12-6-17(8-15-12)7-13(14)19/h2-6,8H,7H2,1H3,(H2,14,19)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPWINXCIAUJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of solid and bench-stable reagents such as 4-(acetylamino)phenyl imidodisulfuryl difluoride (AISF) can simplify the synthesis process and improve safety by avoiding the use of toxic gases .
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(acetylamino)phenyl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the acetylamino group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can yield a variety of phenyl-substituted imidazole compounds .
Scientific Research Applications
2-{4-[4-(acetylamino)phenyl]-1H-imidazol-1-yl}acetamide has a wide range of scientific research applications:
Biology: The compound is utilized in chemical biology for the functionalization of peptides and proteins.
Mechanism of Action
The mechanism of action of 2-{4-[4-(acetylamino)phenyl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the acetylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Acetylamino)phenyl imidodisulfuryl difluoride: This compound is similar in structure but contains additional fluorine atoms, making it useful for different applications.
Azithromycin Related Compound H: This compound features a similar acetylamino group but is part of a larger macrolide structure.
Thiazole Derivatives: These compounds share the heterocyclic ring structure but differ in the specific substituents attached to the ring.
Uniqueness
2-{4-[4-(acetylamino)phenyl]-1H-imidazol-1-yl}acetamide is unique due to its combination of an imidazole ring with an acetylamino group and a phenyl group. This specific arrangement of functional groups provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
